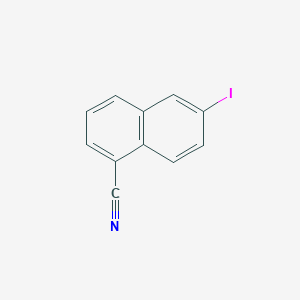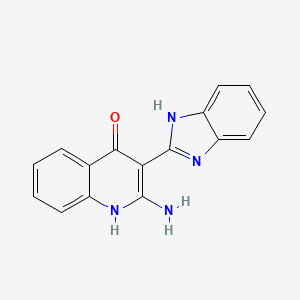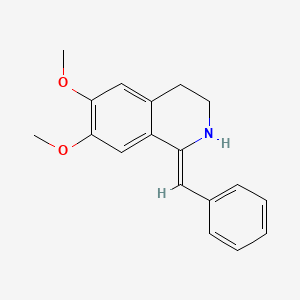
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a benzoate ester, a nitro group, and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by sulfonylation to add the methylsulfonyl group. Finally, esterification with ethanol yields the desired ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale nitration and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Reduction of the nitro group: yields an amino derivative.
Substitution reactions: can produce a variety of functionalized benzoate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate exerts its effects depends on its specific application. In biological systems, the nitro group can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, making it more effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methyl-3-(methylsulfonyl)-benzoate: Lacks the nitro group, which may reduce its reactivity.
Ethyl 4-methyl-5-nitrobenzoate: Lacks the methylsulfonyl group, which may affect its solubility and stability.
Methyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its reactivity and physical properties.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both the nitro and methylsulfonyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52317-31-4 |
|---|---|
Molekularformel |
C11H13NO6S |
Molekulargewicht |
287.29 g/mol |
IUPAC-Name |
ethyl 4-methyl-3-methylsulfonyl-5-nitrobenzoate |
InChI |
InChI=1S/C11H13NO6S/c1-4-18-11(13)8-5-9(12(14)15)7(2)10(6-8)19(3,16)17/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
QSQZFJCIEFANLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)


![3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
![7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B11843709.png)
![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)


